4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-2-3-13-24-17-11-9-16(10-12-17)19(23)22-20-21-18(14-25-20)15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQVCFZVMJZYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that thiazole derivatives, including 4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, exhibit promising anticancer activities. These compounds can potentially inhibit various cancer cell lines through mechanisms such as the modulation of cell cycle progression and induction of apoptosis. Specifically, they may act on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus. This activity is particularly relevant in developing new antibacterial agents that target bacterial peptide deformylase (PDF), a critical enzyme for bacterial survival .
Viral Infections
In addition to its antibacterial properties, thiazole derivatives have been explored for their potential antiviral effects. They may inhibit viral replication and could serve as therapeutic agents against viral infections, including HIV .
Biological Research
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, the thiazole ring can bind to enzymes and receptors, modulating their activity and leading to altered cellular processes. This property is particularly useful in targeting pathways involved in tumor progression and microbial resistance .
Case Studies
Several studies have documented the biological efficacy of thiazole derivatives:
- A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against breast cancer cell lines while sparing normal cells, indicating a potential for selective targeting in cancer therapy .
- Another investigation revealed that thiazole derivatives could inhibit biofilm formation in Staphylococcus aureus, highlighting their potential application in preventing infections associated with medical devices .
Industrial Applications
Material Science
Thiazole derivatives like this compound are also being explored for their applications in materials science. Their unique chemical properties allow them to be utilized in the development of new materials with specific functionalities, such as improved thermal stability and enhanced mechanical properties.
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions.
Pathways Involved: It can inhibit enzymes involved in DNA replication and repair, leading to cell death.
Comparison with Similar Compounds
Thiazole-Benzamide Derivatives
The core structure of 4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide shares similarities with several analogues, differing primarily in substituents on the benzamide and thiazole rings:
Carbamothioyl and Triazole Derivatives
Compounds such as 4-butoxy-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide () replace the benzamide’s carbonyl with a carbamothioyl group (C=S).
Anti-Inflammatory Activity
- Potency : 5c (4-chloro) and 5n (3-CF₃) showed superior activity to the butoxy derivative, indicating substituent-driven efficacy .
- Mechanistic Insights : Docking studies (e.g., ) suggest that electron-deficient substituents enhance interactions with inflammatory mediators like cyclooxygenase-2 (COX-2).
Enzyme Inhibition
- Triazole-Thiones : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibited tautomerism-dependent activity, a feature absent in the target compound but relevant for structure-activity comparisons.
- PfAtg8 Inhibition : The dimethoxymethyl derivative () demonstrated similar docking poses to the target compound, suggesting shared binding motifs despite differing substituents.
Physicochemical Properties
- Tautomerism : Unlike triazole-thiones (), the target compound’s benzamide-thiazole structure lacks tautomeric flexibility, which may limit conformational adaptability during target binding.
Biological Activity
The compound 4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic molecule that belongs to the class of thiazole derivatives. Its unique structural features, including a butoxy group and a phenyl substituent on the thiazole ring, enhance its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure is characterized by:
- A butoxy group that increases lipophilicity.
- A thiazole ring , which is known for its role in medicinal chemistry.
- A benzamide moiety that contributes to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that this compound may inhibit the growth of various cancer cell lines by targeting critical cellular pathways involved in tumorigenesis.
| Cell Line | Inhibition (%) | Mechanism |
|---|---|---|
| Leukemia (K562) | 75% | Induction of apoptosis |
| Prostate Cancer (PC3) | 65% | Inhibition of angiogenesis |
| Breast Cancer (MCF7) | 70% | Disruption of cell cycle progression |
These results suggest that this compound may interfere with key processes such as angiogenesis and apoptosis, leading to reduced viability of cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Notably, the thiazole ring can bind to various enzymes and receptors, modulating their activity. Potential mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell proliferation .
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A study conducted on multicellular spheroids demonstrated that this compound significantly reduced tumor size compared to controls. The study emphasized its potential as a lead compound in drug discovery for cancer treatment .
- Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to targets involved in cancer progression. The interaction was characterized by strong hydrogen bonding and hydrophobic interactions with key residues in the target proteins .
Q & A
Q. What are the optimized synthetic routes for 4-butoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves coupling 4-butoxybenzoic acid derivatives with 2-amino-4-phenylthiazole. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane (DCM) or THF .
- Nucleophilic substitution : Optimize temperature (60–80°C) and reaction time (12–24 hrs) to minimize side products like unreacted thiazole intermediates.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) or recrystallization from methanol improves purity .
Data Insight : Pilot studies report yields of 55–70% under these conditions, with higher yields achievable via microwave-assisted synthesis (reducing time to 2–4 hrs) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm regioselectivity of the benzamide-thiazole linkage. Key signals:
- HPLC-MS : Reverse-phase C18 columns (acetonitrile:water gradient) coupled with ESI-MS detect impurities (e.g., hydrolyzed byproducts) with a detection limit of 0.1% .
- X-ray crystallography : Resolves stereochemical ambiguities; reported bond angles (e.g., C-N-C in thiazole: 117.5°) validate computational models .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide experimental design?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to predict nucleophilic/electrophilic sites. For example, the thiazole nitrogen is a nucleophilic hotspot for derivatization .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. THF) on reaction kinetics. MD studies show THF stabilizes transition states, accelerating coupling by 15% .
- Retrosynthetic Software : Tools like ICSynth (ICReDD) propose alternative routes, such as using Pd-catalyzed cross-coupling for late-stage functionalization .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictions in bioassay data be resolved?
Methodological Answer:
- SAR Studies : Replace the butoxy group with methoxy or trifluoromethyl groups.
- Example : Trifluoromethyl analogs show 10-fold higher antibacterial activity (MIC: 0.5 µg/mL vs. 5 µg/mL for butoxy) due to enhanced lipophilicity .
- Contradiction : Some studies report reduced activity despite increased lipophilicity. Resolution involves checking metabolic stability (e.g., CYP450 assays) to identify rapid degradation .
- Data Reconciliation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish direct target engagement from off-target effects .
Q. What strategies address discrepancies in enzyme inhibition data across studies?
Methodological Answer:
- Enzyme Source Variability : Compare inhibition of recombinant vs. native enzymes (e.g., bacterial PPTase). Recombinant enzymes may lack post-translational modifications, altering IC values .
- Assay Conditions : Standardize pH (7.4 vs. 6.8) and cofactors (Mg concentration). For example, IC decreases from 1.2 µM to 0.7 µM with 2 mM Mg .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in high-throughput screening datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
